2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile
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Overview
Description
The compound “7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine” is represented by the InChI code: 1S/C8H8BrN3/c1-2-12-5-11-7-4-10-3-6 (9)8 (7)12/h3-5H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile” are not available, imidazole derivatives have been synthesized using various methods .Physical and Chemical Properties Analysis
The molecular weight of “7-bromo-1-ethyl-1H-imidazo[4,5-c]pyridine” is 226.08 .Properties
IUPAC Name |
2-(7-bromo-1-ethylimidazo[4,5-c]pyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c1-2-15-9(3-4-12)14-8-6-13-5-7(11)10(8)15/h5-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHHQMKFGJJRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CN=CC(=C21)Br)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733101 |
Source
|
Record name | (7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842143-97-9 |
Source
|
Record name | (7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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